Aniline, N-((methylthio)methyl)-
Description
Properties
CAS No. |
98499-59-3 |
|---|---|
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
N-(methylsulfanylmethyl)aniline |
InChI |
InChI=1S/C8H11NS/c1-10-7-9-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
AVTORQFIRUDRMD-UHFFFAOYSA-N |
Canonical SMILES |
CSCNC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N Methylthio Methyl Aniline
Direct N-Alkylation Approaches Utilizing Methylthiomethylating Reagents
Direct N-alkylation represents the most straightforward approach to synthesizing N-((methylthio)methyl)aniline. This involves the reaction of aniline (B41778) with a reagent capable of delivering the methylthiomethyl group directly to the nitrogen atom.
Alkylation of Aniline with Methylthiomethyl Chloride
The most common and direct method for the synthesis of N-((methylthio)methyl)aniline is the N-alkylation of aniline using methylthiomethyl chloride (CH₃SCH₂Cl). smolecule.com This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction. The choice of solvent and base can influence the reaction's yield and selectivity.
The reaction generally proceeds by dissolving aniline in a suitable organic solvent, such as dichloromethane, followed by the addition of a base, commonly sodium hydroxide. smolecule.com Methylthiomethyl chloride is then introduced to the mixture, often at room temperature. The reaction progress is monitored until completion, after which the product is isolated and purified.
| Reagent 1 | Reagent 2 | Base | Solvent | Temperature | Product | Reference |
| Aniline | Methylthiomethyl Chloride | Sodium Hydroxide | Dichloromethane | Room Temperature | N-((methylthio)methyl)aniline | smolecule.com |
| Substituted Anilines | Alkyl Halides | - | Ionic Liquids | - | N-monoalkyl-substituted anilines | psu.edu |
| Aniline | 1-Bromobutane | - | Aqueous Surfactant | - | N-butylaniline | nih.gov |
This table presents representative conditions for the N-alkylation of aniline. Specific yields for the reaction with methylthiomethyl chloride are not widely reported in publicly available literature, but the principles of N-alkylation are well-established.
Mechanistic Considerations of N-Alkylation Reactions
The N-alkylation of aniline with methylthiomethyl chloride is understood to proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this process, the nitrogen atom of the aniline molecule, with its lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of methylthiomethyl chloride, which is bonded to the chlorine atom, a good leaving group.
The reaction is facilitated by a base, which deprotonates the aniline to form the more nucleophilic anilide anion, or deprotonates the anilinium salt that is formed after alkylation, driving the reaction to completion. A significant challenge in N-alkylation of primary amines like aniline is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-bis((methylthio)methyl)aniline, and even a quaternary ammonium (B1175870) salt. The primary amine is often more reactive than the starting aniline, which can lead to a mixture of products. psu.edu Controlling the stoichiometry of the reactants and the reaction conditions is crucial to favor the desired mono-alkylation product.
Alternative Synthetic Pathways and Precursor Transformations
Beyond direct alkylation with methylthiomethyl chloride, alternative strategies can be envisioned for the synthesis of N-((methylthio)methyl)aniline. These may involve different methylthiomethylating agents or start from precursors other than aniline itself.
One potential alternative involves the use of dimethyl sulfoxide (B87167) (DMSO) and an activating agent. DMSO can serve as a source for the methylthiomethyl group in certain reactions. Another approach could be the use of other α-chloro sulfides.
Transformations of aniline precursors also offer viable synthetic routes. For instance, a suitably protected aniline derivative could be reacted with a methylthiomethylating agent, followed by deprotection. While not explicitly documented for N-((methylthio)methyl)aniline, the synthesis of N-methylaniline has been achieved by reacting aniline with dimethyl sulfate, which suggests that other sulfur-containing alkylating agents could be employed. chemicalbook.com Furthermore, methods for preparing aniline thioethers from thiocyanato anilines have been developed, indicating that manipulation of sulfur-containing functional groups on the aniline ring is a feasible strategy.
The Smiles rearrangement offers another potential, though less direct, synthetic route. vixra.org This intramolecular nucleophilic aromatic substitution could theoretically be designed to form the target molecule from a suitably constructed precursor. Additionally, the reaction of mono-chlorobenzene with mono-methylamine in the presence of a copper catalyst to produce N-methylaniline suggests that related cross-coupling reactions could be explored. google.com
Strategies for Stereoselective and Regioselective Synthesis
For the synthesis of N-((methylthio)methyl)aniline, the primary concern regarding selectivity is regioselectivity, specifically achieving mono-N-alkylation while avoiding di-N-alkylation. The target molecule itself is achiral, so stereoselectivity is not a factor in its direct synthesis.
Several strategies have been developed to enhance the regioselectivity of N-alkylation of anilines:
Use of Ionic Liquids: Performing the alkylation in ionic liquids has been shown to be a simple and efficient method for the selective preparation of N-monoalkyl-substituted anilines. psu.edu
Micellar Catalysis: Reactions of aniline with alkyl halides in aqueous surfactant systems (micellar catalysis) have demonstrated higher reaction rates and improved selectivity for the mono-N-alkylated product. nih.gov
Zeolite Catalysts: The use of acidic zeolites with specific pore sizes (6 to 8 angstroms) and three-dimensional tubular shapes can control the regioselectivity of aniline alkylation. At temperatures between 250°C and 350°C, these catalysts predominantly favor the formation of N-alkylanilines over C-alkylation products. google.com
Acid-Controlled Functionalization: By controlling the acidity of the reaction medium, it is possible to achieve regioselective functionalization of anilines in the presence of other, more basic, aliphatic amines. nih.gov
Green Chemistry Principles in Synthetic Route Design
Applying green chemistry principles to the synthesis of N-((methylthio)methyl)aniline aims to reduce the environmental impact of the chemical process. This can be achieved through various means, including the use of less hazardous reagents, renewable feedstocks, and more efficient catalytic systems.
Several green approaches to the synthesis of N-substituted anilines have been reported, which could be adapted for the production of N-((methylthio)methyl)aniline:
Catalyst- and Additive-Free Synthesis: Some methods for creating N-substituted anilines proceed without the need for metal catalysts or additives, simplifying the reaction and reducing waste. beilstein-journals.org
Benign Solvents: The use of environmentally friendly solvents, such as water or ionic liquids, can replace more hazardous volatile organic compounds. psu.edu
Alternative Reagents: Replacing hazardous alkylating agents with greener alternatives is a key goal. For general N-alkylation, alcohols are considered more environmentally friendly than alkyl halides. thieme-connect.comacs.org
Renewable Precursors: The development of synthetic routes that start from renewable resources is a fundamental aspect of green chemistry. For example, methods for synthesizing substituted anilines from isatoic anhydride-8-amide have been developed as a greener alternative. researchgate.netnih.gov
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product is crucial. Catalytic processes that generate minimal byproducts are preferred. thieme-connect.com
Chemical Reactivity and Transformation Mechanisms of N Methylthio Methyl Aniline
Oxidation Reactions of the Methylthio Moiety
The sulfur atom in the methylthio group is susceptible to oxidation, a common reaction for thioethers. This process can be controlled to yield different oxidation states, namely sulfoxides and sulfones.
Formation of Sulfoxides and Sulfones
The oxidation of N-((methylthio)methyl)aniline can lead to the formation of N-((methylsulfinyl)methyl)aniline (a sulfoxide) and subsequently to N-((methylsulfonyl)methyl)aniline (a sulfone). smolecule.com The selective oxidation of sulfides to sulfoxides without further oxidation to the sulfone is a key challenge in organic synthesis. organic-chemistry.org
A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide is a common and environmentally benign oxidant. The selectivity towards either the sulfoxide (B87167) or the sulfone can often be controlled by the stoichiometry of the oxidant used. organic-chemistry.org For instance, using one equivalent of an oxidizing agent tends to favor the formation of the sulfoxide, while an excess of the oxidant will typically lead to the sulfone. organic-chemistry.org
Other reagents that can effect these transformations include:
Peroxy acids , such as m-chloroperbenzoic acid (m-CPBA), which are effective for oxidizing sulfides.
Hypervalent iodine reagents , which can offer mild and selective oxidation conditions. organic-chemistry.org
Metal-based catalysts in conjunction with an oxidant like hydrogen peroxide. Catalysts based on metals like tantalum, niobium, zirconium, and tungsten have been shown to be effective for the oxidation of sulfides. organic-chemistry.orgnih.gov Niobium carbide, for example, has been noted for its efficiency in affording sulfones, while tantalum carbide tends to yield sulfoxides. organic-chemistry.org
| Reagent/System | Primary Product | General Conditions | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Stoichiometry-dependent; often requires a catalyst for selectivity. | organic-chemistry.orgorganic-chemistry.org |
| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide/Sulfone | Commonly used for epoxidation, but also effective for sulfide oxidation. | organic-chemistry.org |
| Niobium Carbide (NbC) / H₂O₂ | Sulfone | Catalytic, efficient for sulfone formation. | organic-chemistry.org |
| Tantalum Carbide (TaC) / H₂O₂ | Sulfoxide | Catalytic, favors sulfoxide formation. | organic-chemistry.org |
| Urea-Hydrogen Peroxide / Phthalic Anhydride (B1165640) | Sulfone | Metal-free conditions. | organic-chemistry.org |
Mechanistic Studies of Oxidation Pathways
The mechanism of sulfide oxidation is generally understood as a nucleophilic attack by the sulfur atom on the electrophilic oxygen of the oxidizing agent. nih.gov For an oxidant like dimethyldioxirane, kinetic studies on similar aryl methyl sulfides suggest a concerted nucleophilic displacement mechanism. nih.gov
In the case of N-((methylthio)methyl)aniline, the sulfur atom acts as the nucleophile. When reacting with an oxidant such as hydrogen peroxide, which might be activated by a catalyst, the sulfur donates a pair of electrons to the oxygen atom, leading to the formation of a new S-O bond and the cleavage of the O-O bond in the peroxide. This concerted process results in the formation of the sulfoxide and a water molecule.
Further oxidation of the resulting sulfoxide to a sulfone proceeds via a similar pathway. The sulfur atom in the sulfoxide, although less nucleophilic than in the sulfide due to the electron-withdrawing nature of the sulfinyl group, can still attack another molecule of the oxidizing agent. This second oxidation step yields the sulfone. The reduced nucleophilicity of the sulfoxide is the reason why controlled, partial oxidation to the sulfoxide is achievable.
Reduction Reactions of the N-((methylthio)methyl)amino Group
The N-((methylthio)methyl)amino group can undergo reduction, which typically involves the cleavage of the C-N or C-S bonds. This can lead to the formation of simpler amines and thiols. smolecule.com
Formation of Amines and Thiols
Reduction of N-((methylthio)methyl)aniline can cleave the N-CH₂-S linkage. Depending on the specific bond cleaved and the reaction conditions, the products can include aniline (B41778), N-methylaniline, and methanethiol. Cleavage of the N-CH₂ bond would regenerate aniline.
Catalytic and Non-Catalytic Reduction Protocols
Reduction of amine derivatives can be achieved through various catalytic and non-catalytic methods.
Catalytic Hydrogenation: This is a common method for the reduction of various functional groups. Using a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen (e.g., H₂ gas), the C-N bond can be cleaved. For instance, the general process of producing aniline often involves the catalytic hydrogenation of nitrobenzene. yufenggp.comechemi.com Similar principles can be applied to the reductive cleavage of substituted anilines.
Non-Catalytic Reduction: Chemical reducing agents can also be employed. These can include metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although their reactivity towards this specific functionality would need to be considered in the context of the entire molecule. Dissolving metal reductions (e.g., sodium in liquid ammonia) are powerful reducing systems, but may lack selectivity.
The synthesis of N-methylaniline from aniline often involves reductive N-alkylation, a process that combines an aldehyde (formaldehyde in this case) with the amine, followed by reduction of the intermediate imine or aminal. Reversing this type of reaction would require specific cleavage protocols.
Substitution Reactions on the Aniline Ring and N-Atom
The N-((methylthio)methyl)aniline molecule offers two main sites for substitution reactions: the aromatic ring and the nitrogen atom of the amino group. smolecule.com
Substitution on the Aniline Ring: The amino group (-NHR) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. chemistrysteps.combyjus.combyjus.com This is due to the ability of the nitrogen's lone pair of electrons to be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. chemistrysteps.com Therefore, N-((methylthio)methyl)aniline is expected to be highly reactive towards electrophiles.
Typical electrophilic aromatic substitution reactions include:
Halogenation: Reaction with bromine water, for example, would likely lead to the rapid formation of a poly-substituted product, such as 2,4,6-tribromo-N-((methylthio)methyl)aniline. byjus.com To achieve mono-substitution, the strong activating effect of the amino group often needs to be moderated, for example, by acetylation. byjus.comlibretexts.org
Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can be problematic for anilines, often leading to oxidation and the formation of tarry products. byjus.com Furthermore, in the strongly acidic medium, the amino group is protonated to form an anilinium ion, which is a meta-directing group. byjus.combyjus.com
Sulfonation: Reaction with concentrated sulfuric acid can lead to the formation of aminobenzenesulfonic acids. byjus.combyjus.com
| Reaction | Typical Reagent | Expected Major Product Position(s) | Reference |
|---|---|---|---|
| Bromination | Br₂ / H₂O | ortho, para (often poly-substituted) | byjus.com |
| Nitration | HNO₃ / H₂SO₄ | ortho, para, and meta (due to protonation) | byjus.combyjus.com |
| Sulfonation | Conc. H₂SO₄ | para | byjus.com |
| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ | Generally does not work due to complexation of the Lewis acid catalyst with the amino group. | byjus.comlibretexts.org |
Substitution on the N-Atom: The nitrogen atom in N-((methylthio)methyl)aniline is a secondary amine derivative and retains a lone pair of electrons, making it nucleophilic. It can react with electrophiles, most notably through alkylation or acylation.
N-Alkylation: Further alkylation on the nitrogen atom can occur by reaction with alkyl halides, such as methyl iodide, to yield a tertiary amine. doubtnut.com The synthesis of N-methylaniline itself can be achieved through various methylation reactions of aniline. yufenggp.comechemi.com
N-Acylation: Reaction with acylating agents like acetyl chloride or acetic anhydride would lead to the formation of an amide. This is a common strategy to protect the amino group or to moderate its activating effect during electrophilic aromatic substitution on the ring. libretexts.org
N-Nitrosation: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would likely lead to the formation of an N-nitrosoamine, a characteristic reaction of secondary amines. orgsyn.org
Radical Reactions and Atmospheric Transformations of N-((methylthio)methyl)aniline
The atmospheric fate and transformation of N-((methylthio)methyl)aniline are significantly influenced by radical-initiated reactions. These processes can alter the chemical structure of the compound, leading to a variety of products and contributing to its environmental degradation.
Reactions with Methyl Radicals
While direct studies on the reaction of N-((methylthio)methyl)aniline with methyl radicals are not extensively documented, the reactivity of the parent compound, aniline, with methyl radicals provides significant insights into potential reaction pathways. nih.gov The interaction between aniline and methyl radicals can proceed through several mechanisms, primarily involving hydrogen abstraction from the amino group or the aromatic ring, as well as addition to the phenyl ring. nih.gov
The methyl radical (CH₃•) is a key reactive species in the troposphere, and its reactions with aniline derivatives are crucial for understanding their atmospheric lifetime. nih.gov The primary reaction pathways are expected to involve the abstraction of the hydrogen atom from the N-H group of the aniline moiety, leading to the formation of an N-centered radical and methane. Alternatively, hydrogen abstraction from the methyl group of the methylthio moiety could occur. Addition of the methyl radical to the aromatic ring is another plausible, though generally less favorable, pathway. nih.gov
A theoretical investigation into the reaction between aniline and the methyl radical has established the potential energy surface for various reaction channels. nih.gov These calculations indicate that the reaction can lead to a range of bimolecular products, with the specific outcomes being dependent on temperature and pressure. nih.gov
Table 1: Potential Reaction Pathways of Aniline with Methyl Radicals
| Reaction Type | Description | Potential Products |
| Hydrogen Abstraction (N-H) | The methyl radical abstracts a hydrogen atom from the amino group of the aniline molecule. | Anilinyl radical, Methane |
| Hydrogen Abstraction (C-H, ring) | The methyl radical abstracts a hydrogen atom from the aromatic ring. | Aminophenyl radical, Methane |
| Addition to Ring | The methyl radical adds to one of the carbon atoms of the aromatic ring. | Methylcyclohexadienyl-amine radical intermediates |
This table is based on the general reactivity of aniline with methyl radicals as a proxy for N-((methylthio)methyl)aniline.
Photochemical and Oxidative Degradation Pathways (Chemical Aspects)
The photochemical and oxidative degradation of N-((methylthio)methyl)aniline are critical processes that determine its environmental persistence. While specific studies on this compound are limited, information on related aniline derivatives and general principles of atmospheric chemistry allow for the postulation of its primary degradation pathways.
Photochemical Degradation:
Visible-light-induced reactions, often catalyzed by transition metals like iridium, can generate aminomethyl radicals from related N-alkylated aniline derivatives. beilstein-journals.orgnih.gov For instance, N-methyl-N-((trimethylsilyl)methyl)aniline has been shown to undergo photoinduced electron transfer (PET) in the presence of a catalyst, leading to the formation of an α-aminoalkyl radical. beilstein-journals.orgnih.gov This radical can then participate in various addition reactions. beilstein-journals.orgnih.gov It is plausible that N-((methylthio)methyl)aniline could undergo similar photochemical transformations, initiating its degradation in the presence of sunlight and suitable sensitizers or catalysts.
Oxidative Degradation:
Oxidation is a significant degradation pathway for N-((methylthio)methyl)aniline. The presence of the sulfur atom in the methylthio group makes it susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. smolecule.com This process can be initiated by various atmospheric oxidants, such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•).
Furthermore, the aniline moiety itself is subject to oxidation. The oxidation of aniline compounds can lead to the formation of N-centered radicals, which are highly reactive towards atmospheric gases like nitrogen oxides (NOx). nih.gov The reaction of these N-centered radicals with NOx can result in the formation of nitrosamines and nitramines. nih.gov The oxidative degradation of other nitrogen-containing aromatic compounds has been shown to produce a variety of cleavage products. nih.gov
Table 2: Postulated Photochemical and Oxidative Degradation Products of N-((methylthio)methyl)aniline
| Degradation Pathway | Initiating Species/Condition | Potential Products |
| Photochemical Degradation | Visible light, Photosensitizers | N-((methylthio)methyl)anilinyl radical, subsequent reaction products |
| Oxidative Degradation (Sulfur) | •OH, O₃ | N-((methylsulfinyl)methyl)aniline (Sulfoxide), N-((methylsulfonyl)methyl)aniline (Sulfone) |
| Oxidative Degradation (Nitrogen) | •OH, NOx | N-((methylthio)methyl)anilinyl radical, Nitrosamines, Nitramines |
| Oxidative Degradation (Ring) | •OH | Hydroxylated derivatives, Ring-opened products |
This table presents plausible degradation products based on the known reactivity of anilines and thioethers.
Derivatization and Advanced Structural Modification
Synthesis of Novel N-((methylthio)methyl)aniline Derivatives
The synthesis of derivatives based on the 2-(methylthio)aniline (B147308) scaffold is crucial for tuning its chemical properties and expanding its applications. Modifications can be targeted at the amino group or the aromatic ring.
One common strategy involves the reaction of the primary amine group to form amides or Schiff bases. For instance, MTA is readily condensed with various aldehydes and ketones to produce N-(arylmethylene)-2-(methylthio)anilines. The synthesis of two such Schiff bases, 5-bromo-N-[2-(methylthio)-phenyl]salicylaldimine and 3,5-dichloro-N-[2-(methylthio)phenyl]salicylaldimine, has been reported through the reaction of MTA with the corresponding halogenated salicylaldehydes. semanticscholar.org These derivatives are not only valuable as standalone compounds but also serve as ligands for the formation of transition metal complexes. semanticscholar.org
Another key derivatization is the formation of amides, which is central to its application as a directing group. For example, N-methylated amino acids are coupled with 2-(methylthio)aniline to form the corresponding amides. This crucial step attaches the MTA directing group to the substrate, preparing it for subsequent C-H functionalization reactions. rsc.orgscispace.com
Functionalization Strategies on the Aromatic Ring
While much of the focus is on the directing ability of the MTA group, strategies to functionalize its own aromatic ring can lead to directing groups with tailored electronic and steric properties. Standard electrophilic aromatic substitution reactions can be employed, though the directing effects of the amino and methylthio groups must be considered. These groups are ortho-, para-directing, which can lead to a mixture of products. More controlled functionalization can be achieved by leveraging the directing group capabilities of the core structure itself in palladium-catalyzed reactions to introduce aryl or alkyl substituents. nih.gov
Exploitation as a Directing Group in C-H Functionalization
A primary application of the 2-(methylthio)aniline moiety is its use as a bidentate directing group in transition metal-catalyzed C-H functionalization. nih.gov The nitrogen of the amide and the sulfur of the methylthio group coordinate to a metal center (typically palladium), forming a stable five-membered palladacycle intermediate. This geometric arrangement brings the metal catalyst into close proximity to specific C-H bonds on the substrate, enabling their selective activation and functionalization. nih.govsemanticscholar.org
This approach has been successfully applied to various substrates, including aryl carboxamides, for the synthesis of biaryl and m-teraryl derivatives. nih.gov The MTA group directs the palladium catalyst to functionalize the C-H bonds at the ortho position of the aromatic acid to which it is attached. nih.gov
Applications in β-C-H Arylation of N-Methylated Amino Acids and Peptides
One of the most significant applications of the MTA directing group is in the selective modification of N-methylated amino acids and peptides. rsc.orgscispace.com N-methylation is a common feature in natural products and is used to enhance the metabolic stability and cell permeability of peptide-based drugs. nih.govnih.gov However, the synthesis of complex N-methylated amino acids is challenging.
The MTA group facilitates the palladium-catalyzed β-C-H arylation of N-methylated amino acids. rsc.orgsemanticscholar.org This protocol allows for the direct introduction of aryl groups at the beta-position of the amino acid side chain with high efficiency. A key advantage of the MTA group over other powerful directing groups, such as 8-aminoquinoline (AQ), is its attenuated reactivity. rsc.orgresearchgate.net This decreased reactivity allows for highly selective mono-arylation, preventing the formation of diarylated side products that can occur with the more reactive AQ group. rsc.orgresearchgate.net
The reaction is effective for various N-methylated amino acids and can even be applied to the C-terminal residues of dipeptides. rsc.org This methodology provides a straightforward route to creating highly functionalized, non-proteinogenic amino acids that are valuable building blocks for drug discovery and peptide science. After the desired modification, the MTA directing group can be readily cleaved to yield the free carboxylic acid. rsc.orgscispace.com
Table 1: Comparison of Directing Groups in β-C-H Arylation of N-Methyl-Alanine
| Directing Group | Product Selectivity | Yield | Key Features |
|---|---|---|---|
| 2-(Methylthio)aniline (MTA) | Mono-arylation | High | Excellent for selective mono-functionalization; prevents side products. rsc.orgresearchgate.net |
| 8-Aminoquinoline (AQ) | Mono- and Di-arylation | Variable | Higher reactivity can lead to undesired double arylation. rsc.orgresearchgate.net |
Scope and Limitations of Directing Group Applications
The scope of the MTA-directed C-H functionalization is broad but also has its limitations.
Scope:
Substrates: The methodology is highly effective for various N-methylated amino acids, including alanine and others with aliphatic side chains. rsc.org It has also been successfully applied to dipeptides. rsc.org Furthermore, it can be used to direct the functionalization of aryl carboxamides. nih.gov
Coupling Partners: A wide range of aryl iodides, including those with electron-donating and electron-withdrawing groups, can be used as coupling partners to introduce diverse aryl moieties. scispace.com Alkyl and alkenyl side chains can also be introduced. scispace.com
Reaction Conditions: The reactions are typically catalyzed by palladium acetate (Pd(OAc)₂) and can be performed under relatively mild conditions. nih.gov Some protocols have even been developed to work in water, offering a greener pathway. nih.gov
Limitations:
Steric Hindrance: Highly congested substrates or those with bulky groups near the target C-H bond may react more slowly or with lower yields.
Electronic Effects: The electronic nature of the substrate and the arylating agent can influence reaction efficiency.
Table 2: Substrate Scope in MTA-Directed β-C-H Arylation
| N-Methyl Amino Acid Substrate | Aryl Iodide Partner | Yield (%) |
|---|---|---|
| N-Me-Ala-MTA | 4-Iodoanisole | High |
| N-Me-Ala-MTA | 1-Iodo-4-(trifluoromethyl)benzene | High |
| N-Me-Val-MTA | Phenyl iodide | Moderate-High |
| N-Me-Phe-MTA | 4-Iodotoluene | Moderate |
Note: Yields are generalized from qualitative descriptions in the literature. rsc.orgscispace.com
Formation of Polymeric or Supramolecular Structures
While the primary use of 2-(methylthio)aniline is as a directing group in small molecule synthesis, the structural motifs present in aniline (B41778) derivatives, in general, lend themselves to the formation of larger assemblies. Aniline and its derivatives are well-known precursors to polyanilines, a class of conducting polymers with applications in materials science. dntb.gov.uaresearchgate.net
The oxidative polymerization of aniline monomers can lead to the formation of various supramolecular structures, including nanoparticles, nanofibers, and nanotubes. dntb.gov.uasemanticscholar.org The specific morphology of the resulting polyaniline is influenced by the reaction conditions and the structure of the aniline monomer. While the literature extensively covers the polymerization of aniline itself, specific studies on the incorporation of N-((methylthio)methyl)aniline or 2-(methylthio)aniline into such polymeric or supramolecular structures are less common. However, the presence of the functional methylthio group could potentially be exploited to influence the self-assembly process or to coordinate with metal ions, leading to novel hybrid materials with unique electronic or structural properties.
Spectroscopic and Computational Characterization of N Methylthio Methyl Aniline and Its Derivatives
Experimental Spectroscopic Techniques for Structural Elucidation
Experimental spectroscopy forms the cornerstone of chemical analysis, allowing for the unambiguous identification and structural verification of newly synthesized or isolated compounds. Each technique probes different aspects of the molecule's quantum mechanical states, yielding a unique fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of atoms.
In derivatives of N-((methylthio)methyl)aniline, such as N-methyl-2-(methylthio)aniline, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the N-H or N-alkyl protons, and the methylthio group protons. For N-methyl-2-(methylthio)aniline, the aromatic protons appear as multiplets in the range of δ 7.44–6.64 ppm. rsc.org The N-methyl protons give a singlet around δ 2.93 ppm, while the S-methyl protons also produce a singlet at approximately δ 2.35 ppm. rsc.org For the parent compound, N-((methylthio)methyl)aniline, one would expect to see a characteristic singlet for the methylene (B1212753) bridge protons (-N-CH₂-S-) in addition to signals for the N-H proton, the S-methyl group, and the aromatic ring protons.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. In N-methyl-2-(methylthio)aniline, the aromatic carbons resonate between δ 149.13 and 109.39 ppm. rsc.org The N-methyl carbon appears at δ 30.48 ppm, and the S-methyl carbon at δ 17.88 ppm. rsc.org For N-((methylthio)methyl)aniline, a key signal would be the one corresponding to the methylene bridge carbon, which would be expected in the aliphatic region. The specific chemical shifts are highly sensitive to the substitution pattern on the aniline (B41778) ring. rsc.orgamazonaws.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Derivatives of N-((methylthio)methyl)aniline Data recorded in CDCl₃. Source: rsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.
For N-((methylthio)methyl)aniline and its derivatives, key vibrational bands include:
N-H Stretching: A secondary amine like N-((methylthio)methyl)aniline is expected to show a moderate absorption band in the region of 3300–3500 cm⁻¹. For comparison, N-methylaniline exhibits an N-H stretch at 3411 cm⁻¹. researchgate.net Primary amino groups, as in 2-(methylthio)aniline (B147308), show two bands in this region. chemicalbook.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂-S-CH₃ moiety) are observed just below 3000 cm⁻¹. researchgate.net
Aromatic C=C Stretching: These vibrations give rise to several bands in the 1450–1600 cm⁻¹ region.
C-N Stretching: The stretching vibration for aromatic amines is found in the 1250–1380 cm⁻¹ range.
C-S Stretching: These are typically weak bands found in the 600–800 cm⁻¹ region.
Raman spectroscopy is particularly useful for detecting the symmetric and non-polar vibrations, such as the C-S and S-S bonds, which can be weak in IR spectra. nih.govchemicalbook.com The chemical oxidation of aniline and N-methylaniline has been successfully monitored using Raman spectroscopy, demonstrating its utility in studying reactions involving these structures. nih.gov
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Aniline Derivatives Source: researchgate.netchemicalbook.comresearchgate.net
Mass Spectrometry for Molecular Fragmentation Patterns and Purity Assessment
Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For N-((methylthio)methyl)aniline, the molecular ion peak (M⁺) would confirm its molecular formula, C₈H₁₁NS, corresponding to a molecular weight of 169.25 g/mol .
The fragmentation of such molecules is guided by the stability of the resulting carbocations and radical cations. libretexts.org Key fragmentation pathways for amine-containing compounds include alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For thioethers, cleavage of the C-S bond is also a common pathway.
A closely related derivative, 4-bromo-2-((methylthio)methyl)aniline, shows a molecular ion peak and fragments corresponding to the loss of various groups. spectrabase.com For the parent compound, expected fragmentation patterns would include:
Alpha-cleavage: Loss of the methylthio radical (•SCH₃) to form the [M - 47]⁺ ion (C₇H₈N⁺, m/z 106), or loss of the phenylamino (B1219803) radical (•NHC₆H₅) to form the [M - 92]⁺ ion (CH₂SCH₃⁺, m/z 61).
Benzylic-type cleavage: Cleavage of the N-CH₂ bond to generate the stable phenylaminomethyl cation ([C₆H₅NHCH₂]⁺, m/z 106) or the methylthiyl radical.
Loss of HCN: A common fragmentation for anilines involves rearrangement and loss of a neutral hydrogen cyanide molecule (M - 27). miamioh.edu
The mass spectrum of 3-(methylthio)aniline (B157570) shows a strong molecular ion peak at m/z 139, confirming its formula. chemicalbook.com Similarly, 4-(methylthio)aniline (B85588) also displays a clear molecular ion. mzcloud.orgspectrabase.com
Table 3: Expected Key Fragments in the Mass Spectrum of N-((methylthio)methyl)aniline
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions associated with chromophores. The aniline moiety is a classic chromophore. In N-methylaniline, electronic transitions are observed in the UV region. nist.govnist.gov The presence of the amino group (an auxochrome) on the benzene (B151609) ring shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.
X-ray Crystallography for Solid-State Structure
For compounds that can be obtained as single crystals, X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for N-((methylthio)methyl)aniline itself is not reported in the provided search results, studies on its derivatives illustrate the power of this technique.
For instance, a structural study of 2,4-dimethylaniline (B123086) derivatives revealed details about their molecular aggregation and hydrogen-bonded chains in the crystal lattice. nih.gov Another study on a Schiff base derived from 2-methyl-3-nitroaniline (B147196) determined the molecule's E configuration and the dihedral angle between its aromatic rings. nih.gov For N-((methylthio)methyl)aniline, a crystal structure would confirm the geometry around the nitrogen and sulfur atoms and reveal any hydrogen bonding involving the N-H group, which dictates the supramolecular assembly in the solid state.
Quantum Chemical and Computational Studies
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for complementing and interpreting experimental data. These computational studies can predict molecular geometries, vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic properties with a high degree of accuracy. researchgate.net
For complex molecules, computational analysis helps in assigning vibrational modes observed in experimental IR and Raman spectra. researchgate.net For example, a study on 2-(benzylthio)-N-{pyridinylmethylidene}anilines used DFT calculations to compare predicted vibrational frequencies with experimental values, leading to confident assignments of the major vibrational modes. researchgate.net
Furthermore, computational methods can provide insights into electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.net Hirshfeld surface analysis, another computational tool, can be used to visualize and quantify intermolecular interactions within a crystal lattice, correlating with data obtained from X-ray crystallography. nih.gov
Density Functional Theory (DFT) for Electronic Structure, Geometry, and Reactivity
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of organic molecules, including aniline derivatives. This method calculates the total energy of a system based on its electron density, offering a balance between computational cost and accuracy.
Electronic Structure and Geometry: DFT calculations are employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. For instance, studies on related molecules like N-benzylideneaniline have used DFT to reveal the coplanarity of molecular analogs. researchgate.net Similarly, the geometry of 2-(methylthio)aniline has been examined using DFT as a precursor to analyzing its vibrational spectra. researchgate.net For N-((methylthio)methyl)aniline, DFT would be used to model the geometry around the nitrogen atom, the orientation of the (methylthio)methyl group, and the planarity of the aniline ring system.
Reactivity: DFT provides valuable descriptors for chemical reactivity. The distribution of electron density, calculated using DFT, can identify nucleophilic and electrophilic sites within a molecule. For aniline derivatives, the amino group and the ortho and para positions on the aromatic ring are typically electron-rich and thus nucleophilic. ucsb.edu The introduction of the N-((methylthio)methyl) group modifies this electron distribution. DFT calculations can quantify these changes through population analysis and the mapping of the molecular electrostatic potential (MEP), which visually represents the charge distribution and sites susceptible to electrophilic or nucleophilic attack. nih.gov
Ab Initio Methods for Thermodynamic and Kinetic Properties
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. These "from the beginning" calculations are crucial for determining fundamental thermodynamic and kinetic properties.
Thermodynamic Properties: Ab initio methods can be used to calculate key thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy. researchgate.net By analyzing the stable configurations of molecular complexes, such as those between aniline and various solvents, researchers can determine their structural and energy characteristics. researchgate.net These calculations provide insight into the stability of different isomers and conformers of N-((methylthio)methyl)aniline and its derivatives.
Kinetic Properties: Kinetically, ab initio methods are used to map potential energy surfaces for chemical reactions, allowing for the determination of transition state geometries and activation energies. A kinetic model for the nitrosation of aniline and its derivatives, developed using transition state theory, successfully correlated experimental results and estimated an intrinsic reaction barrier of 15 kJ mol⁻¹. murdoch.edu.au Similar theoretical studies on the reaction between aniline and methyl radicals have elucidated comprehensive kinetic mechanisms over wide temperature and pressure ranges. nih.gov These approaches could be applied to N-((methylthio)methyl)aniline to predict its reaction rates and mechanisms in various chemical environments.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the N-((methylthio)methyl) side chain necessitates a thorough conformational analysis to understand the molecule's spatial arrangement and its influence on physical and chemical properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. ucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap and Reactivity: The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify electronic properties. mdpi.com These include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). These parameters provide a quantitative scale for predicting the reactivity of N-((methylthio)methyl)aniline in various chemical reactions.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Aniline | -6.70 | -1.28 | 5.42 | researchgate.net |
| p-Aminothiophenol (PATP) | -6.48 | -1.10 | 5.38 | researchgate.net |
| p-Methylaniline | -5.232 | -0.348 | 4.884 | researchgate.net |
| m-Methylaniline | -5.325 | -0.323 | 5.002 | researchgate.net |
| o-Methylaniline | -5.284 | -0.329 | 4.955 | researchgate.net |
Prediction of Spectroscopic Parameters
Computational chemistry is instrumental in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra.
Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to predict the vibrational frequencies of molecules. researchgate.net These theoretical frequencies can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. For instance, the vibrational spectra of 2-(methylthio)aniline have been analyzed using DFT calculations. researchgate.net Such an analysis for N-((methylthio)methyl)aniline would involve calculating the harmonic vibrational frequencies and their corresponding intensities, which helps in assigning the observed spectral bands to specific molecular motions, such as N-H stretching, C-N stretching, and the various modes of the phenyl ring and the (methylthio)methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict NMR chemical shifts (¹H and ¹³C) and coupling constants. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted spectra serve as a powerful tool for structural elucidation, especially for complex molecules where empirical interpretation may be ambiguous. Experimental NMR data for related isomers like 2-(methylthio)aniline and 3-(methylthio)aniline provide a benchmark for validating such computational predictions. chemicalbook.comchemicalbook.com
| Compound | Spectroscopy | Key Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| N-Methyl-2-(methylthio)aniline | 1H NMR (400 MHz, CDCl3) | 7.44-7.40 (m, 1H), 7.25 (m, 1H), 6.69 (m, 1H), 6.64 (dd, 1H), 2.93 (s, 3H, N-CH3), 2.35 (s, 3H, S-CH3) | rsc.org |
| 13C NMR (101 MHz, CDCl3) | 149.13, 133.64, 129.32, 119.55, 116.72, 109.39, 30.48 (N-CH3), 17.88 (S-CH3) | rsc.org | |
| 3-(Methylthio)aniline | 13C NMR | Data available for this isomer, indicating distinct shifts compared to the 2-isomer. | chemicalbook.com |
Advanced Analytical Methodologies for N Methylthio Methyl Aniline
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for the separation and purity determination of organic compounds. For a molecule like N-((methylthio)methyl)aniline, both gas and liquid chromatography offer viable and effective analytical routes.
Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. While specific methods for N-((methylthio)methyl)aniline are not extensively documented, methods for related compounds such as N-methylaniline and its isomers can be adapted. arxiv.orgresearchgate.net A GC-based method would be suitable for determining the purity of N-((methylthio)methyl)aniline and for quantifying it in various matrices.
A typical GC method would involve a capillary column, with the choice of stationary phase being critical for achieving optimal separation. A non-polar or medium-polarity column, such as one coated with a phenyl-methylpolysiloxane phase, would likely provide good resolution. The injector and detector temperatures must be carefully optimized to ensure efficient volatilization without thermal degradation of the analyte. A flame ionization detector (FID) would offer good sensitivity for this organic compound.
For the analysis of isomeric impurities, derivatization might be necessary to enhance separation. For instance, imidization with benzaldehyde (B42025) has been successfully used to separate isomeric methylanilines, a technique that could potentially be applied to derivatives of N-((methylthio)methyl)aniline. uba.ar
Table 1: Illustrative GC Parameters for Analysis of Related Anilines
| Parameter | Setting |
|---|---|
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp. 60-80°C, ramp to 280-300°C |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) |
High-performance liquid chromatography is a versatile technique that is well-suited for the analysis of less volatile or thermally labile compounds. For N-((methylthio)methyl)aniline, reversed-phase HPLC (RP-HPLC) would be the method of choice. This technique has been successfully applied to the analysis of related compounds like 2-(methylthio)aniline (B147308). acs.org
The separation would typically be achieved on a C18 or similar non-polar stationary phase. The mobile phase would consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. acs.orgsrce.hr Detection is commonly performed using a UV detector, as the aniline (B41778) chromophore absorbs strongly in the UV region.
The development of an HPLC method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the target compound from any impurities or related substances.
Table 2: Exemplary HPLC Conditions for Analysis of Thioanilines
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient to 40 °C |
Coupled Analytical Techniques (e.g., GC-MS, LC-MS)
For unambiguous identification and confirmation of N-((methylthio)methyl)aniline, as well as for the characterization of unknown impurities, coupled or hyphenated techniques are indispensable.
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the definitive identification capabilities of mass spectrometry. Following separation on the GC column, the analyte is introduced into the mass spectrometer, where it is ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its confident identification. arxiv.orgacs.org This technique is particularly useful for confirming the structure of the main component and for identifying any volatile impurities. Studies on N-methylaniline and its derivatives have demonstrated the effectiveness of GC-MS for their detection and quantification. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) is an equally powerful technique that is particularly advantageous for compounds that are not amenable to GC analysis. Following separation by HPLC, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS can provide both molecular weight information and structural data through tandem mass spectrometry (MS/MS) experiments. srce.hrresearchgate.net This is invaluable for the structural elucidation of impurities and degradation products. The analysis of various aniline derivatives by LC-MS has been well-established, providing a strong basis for its application to N-((methylthio)methyl)aniline. srce.hrresearchgate.net
Electrochemical Characterization Techniques
Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of N-((methylthio)methyl)aniline. The electrochemical behavior of aniline and its derivatives is well-documented, often involving oxidation of the amino group. nih.gov The presence of the methylthio group may influence the oxidation potential and the mechanism of the electrochemical reaction.
A typical CV experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential between a working electrode (e.g., glassy carbon, platinum) and a reference electrode. The resulting voltammogram would reveal the oxidation and reduction potentials of the compound. The electrochemical oxidation of N-alkylanilines has been shown to proceed via coupling reactions, a pathway that could also be relevant for N-((methylthio)methyl)aniline. acs.org
Furthermore, the presence of the sulfur atom might lead to specific electrochemical behavior, such as oxidation of the sulfide (B99878) group, which could be explored by electrochemical techniques. Studies on sulfur-containing compounds have shown that they can be detected electrochemically. While direct studies on N-((methylthio)methyl)aniline are scarce, the extensive literature on the electrochemistry of anilines and organic sulfides provides a solid foundation for predicting and interpreting its electrochemical characteristics.
Applications in Advanced Organic Synthesis and Materials Science Academic Focus
Role as a Building Block in Complex Molecule Construction
The utility of Aniline (B41778), N-((methylthio)methyl)- as a specific building block in the construction of complex molecules is not well-documented in the scientific literature. While aniline and its various derivatives are fundamental precursors in the synthesis of a wide array of complex structures, including alkaloids and pharmaceuticals, specific examples detailing the strategic use of the N-((methylthio)methyl) substituent are not prominently featured in available research. The presence of both a secondary amine and a thioether functionality suggests potential for diverse reactivity, yet detailed studies on its application in multi-step syntheses are lacking.
Ligand Chemistry and Metal Complexation (e.g., Schiff Base Ligands)
The formation of Schiff bases from aniline derivatives and their subsequent use as ligands for metal complexation is a well-established area of research. These ligands, often bidentate or multidentate, play a crucial role in coordination chemistry. However, specific studies on Schiff base ligands derived from Aniline, N-((methylthio)methyl)- and their corresponding metal complexes are not described in the reviewed literature. The potential for the nitrogen of the imine and the sulfur of the methylthio group to act as coordination sites for metal ions exists, but experimental data and characterization of such complexes are not available.
Contribution to Catalyst Development
The development of catalysts, particularly for cross-coupling and N-alkylation reactions, often involves ligands derived from aniline structures. These ligands can modify the electronic and steric properties of a metal center, thereby influencing catalytic activity and selectivity. While there is extensive research on the use of various aniline derivatives in catalysis, there is no specific information available on the contribution of Aniline, N-((methylthio)methyl)- or its derivatives to catalyst development.
Potential in Functional Materials Design (e.g., Polymers, Photoactive Materials)
Aniline-based polymers are a significant class of conducting polymers with various applications. The properties of these polymers can be tuned by modifying the aniline monomer. While research has been conducted on polymers derived from various substituted anilines, there is no specific data on the incorporation of the Aniline, N-((methylthio)methyl)- moiety into polymer chains or its effect on the resulting material's properties. Similarly, the potential of this compound in the design of photoactive materials has not been explored in the available scientific literature.
Environmental Transformation and Degradation Pathways Mechanistic Chemistry
Photochemical Degradation Mechanisms
Photochemical degradation is a critical pathway for the transformation of organic compounds in the aquatic and atmospheric environments. For aniline (B41778) and its derivatives, this process is primarily initiated by the absorption of solar radiation, leading to the formation of reactive species that drive degradation.
Studies on aniline have shown that its photodegradation in aqueous media is significantly accelerated in the presence of photosensitizers like microalgae. nih.gov The degradation mechanism involves reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated by the algae under illumination. nih.gov The photodegradation rate of aniline increases with higher densities of algal cells, indicating a surface-mediated process. nih.gov
The proposed photochemical degradation mechanism for aniline, which can be extrapolated to Aniline, N-((methylthio)methyl)-, involves the following key steps:
Initiation: The process begins with the generation of hydroxyl radicals, often from the photolysis of other substances in the water, such as nitrates or dissolved organic matter.
Attack by Hydroxyl Radicals: The highly reactive •OH radicals can attack the aniline molecule in two primary ways: by adding to the aromatic ring or by abstracting a hydrogen atom from the amino group. acs.org For aniline, H-abstraction from the -NH₂ group is a dominant pathway. acs.org
Formation of Intermediates: The initial reactions lead to the formation of various intermediates. In the case of aniline, products such as dianiline, 4-anilino phenol (B47542), and azobenzol have been identified. nih.gov Further oxidation can lead to ring-opening and the formation of smaller organic acids like butane (B89635) diacid, oxalic acid, and formic acid. researchgate.net
Mineralization: With sufficient exposure to UV radiation and in the presence of strong oxidizing agents like TiO₂, complete mineralization to CO₂, water, and inorganic ions can be achieved. nih.gov
For Aniline, N-((methylthio)methyl)-, the presence of the N-((methylthio)methyl) group may influence the photodegradation pathway. The sulfur atom could be susceptible to photooxidation, and the C-N and N-S bonds may be subject to photolytic cleavage.
| Parameter | Finding for Aniline | Reference |
| Primary Mechanism | Mediated by reactive oxygen species (•OH, ¹O₂) | nih.gov |
| Key Intermediates | Dianiline, 4-anilino phenol, azobenzol, organic acids | nih.govresearchgate.net |
| Influencing Factors | Presence of photosensitizers (e.g., algae), UV radiation, pH | nih.govnih.gov |
This table presents data for aniline as a proxy for Aniline, N-((methylthio)methyl)-.
Hydrolytic Stability and Chemical Transformation Products
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound towards hydrolysis is a critical factor in its environmental persistence, particularly in aqueous systems.
The target compound, Aniline, N-((methylthio)methyl)-, belongs to the sulfenamide (B3320178) class of compounds, which are characterized by an S-N bond. The hydrolytic stability of sulfenamides can vary significantly depending on the nature of the substituents on the sulfur and nitrogen atoms. nsf.gov Generally, the S-N bond is susceptible to cleavage under both acidic and basic conditions.
While specific experimental data on the hydrolysis of Aniline, N-((methylthio)methyl)- is not available in the reviewed literature, studies on other sulfenamides indicate that they can be unstable, with short half-lives in the absence of a solvent. researchgate.net The stability of the S-N bond is influenced by steric hindrance and the electronic effects of the substituents. nsf.gov
A computational study on the hydrolysis of N-sulfinylamines (R-NSO), a related class of compounds, showed that the reaction proceeds via a concerted mechanism involving water molecules and that the reactivity is influenced by the electron-withdrawing or -donating nature of the substituents. smolecule.com For sulfenamides, the hydrolysis would likely lead to the cleavage of the N-S bond, yielding aniline and (methylthio)methanol or their further degradation products.
Given the lack of specific data, the hydrolytic stability of Aniline, N-((methylthio)methyl)- remains an area requiring further investigation to fully understand its environmental fate.
Oxidative Transformation Pathways
Oxidative transformation is a major degradation pathway for anilines in various environmental matrices, including soil, water, and the atmosphere. This can occur through both abiotic and biotic (microbial) processes.
Chemical oxidation of aniline and N-methylaniline has been demonstrated using strong oxidants like dichromate. nih.gov The reaction kinetics show a self-accelerating character, suggesting complex reaction mechanisms. nih.gov Ozonation is another effective method for aniline degradation, leading to the formation of intermediates such as butane diacid, oxalic acid, and formic acid, which are generally more biodegradable than the parent compound. researchgate.net Electrocatalytic oxidation has also been shown to effectively degrade aniline, with intermediates like dianiline and 4-anilino phenol being detected. nih.gov
In biological systems, the oxidation of anilines can be mediated by enzymes such as monooxygenases. For example, N-ethyl-N-methylaniline is metabolically N-oxygenated by the flavin-containing monooxygenase (FMO) enzyme system to form the corresponding N-oxide. acs.org Aniline itself can induce oxidative stress in hepatocytes, leading to an increase in reactive oxygen species and subsequent cellular damage. nih.gov
For Aniline, N-((methylthio)methyl)-, the potential sites for oxidative attack include:
The Nitrogen Atom: Oxidation of the nitrogen can lead to the formation of N-oxides.
The Sulfur Atom: The methylthio group is susceptible to oxidation, which could form sulfoxides and sulfones. smolecule.com
The Aromatic Ring: Hydroxylation of the benzene (B151609) ring is a common oxidative pathway for aromatic compounds.
The Methyl Group: The methyl group attached to the sulfur could be oxidized.
The resulting transformation products would likely have different toxicological and environmental properties compared to the parent compound.
| Oxidant/System | Key Findings for Aniline/N-methylaniline | Potential Products | Reference |
| Dichromate | Self-accelerating sigmoidal kinetics | Polymerized products | nih.gov |
| Ozone | Efficient degradation, formation of biodegradable intermediates | Organic acids (butane diacid, oxalic acid) | researchgate.net |
| Electrocatalysis | Formation of hydroxyl radicals, degradation to CO₂ | Dianiline, 4-anilino phenol, azobenzol | nih.gov |
| FMO Enzyme | N-oxygenation of N-alkyl anilines | N-oxides | acs.org |
This table presents data for aniline and N-methylaniline as proxies for Aniline, N-((methylthio)methyl)-.
Role in Atmospheric Chemistry (e.g., Secondary Organic Aerosol Formation from Chemical Precursors)
In the atmosphere, volatile and semi-volatile organic compounds can be oxidized to form products with lower volatility, which can then partition into the aerosol phase, forming secondary organic aerosol (SOA). Aromatic compounds are significant precursors to SOA in urban environments. nih.gov
The atmospheric chemistry of anilines is primarily driven by their reaction with hydroxyl radicals (•OH). acs.org The reaction of aniline with •OH is rapid, with H-abstraction from the amino group being the dominant pathway. acs.org This initial reaction leads to the formation of radicals that can further react with other atmospheric components, such as nitrogen oxides (NOx), to form a variety of products.
While there are no specific studies on SOA formation from Aniline, N-((methylthio)methyl)-, research on other amines and aromatic compounds provides some insights. Aliphatic amines have been shown to form aerosols when photooxidized in the presence of NOx, with the aerosol often consisting of aminium nitrate (B79036) salts. copernicus.org Tertiary amines can also form significant non-salt organic aerosols when oxidized by OH or ozone. copernicus.org
For Aniline, N-((methylthio)methyl)-, the expected atmospheric oxidation by •OH would lead to a variety of oxygenated and potentially nitrogen- and sulfur-containing products. The volatility of these products would determine their potential to partition to the aerosol phase and contribute to SOA formation. The presence of the aromatic ring suggests that ring-opening products could also be formed, similar to other aromatic hydrocarbons. nih.gov The formation of nitrogenous organic compounds is a key aspect of SOA formation, and cloud processing can further enhance the diversity of these compounds. acs.org
Given its structure, Aniline, N-((methylthio)methyl)- has the potential to be an SOA precursor, but experimental studies are needed to determine its SOA yield and the chemical composition of the aerosol formed.
| Precursor Class | Key Atmospheric Reactions | SOA Formation Potential | Reference |
| Anilines | Reaction with •OH radicals | Potential precursors, but specific yields are not well-documented | acs.org |
| Aliphatic Amines | Photooxidation in the presence of NOx | Forms aminium nitrate salts and non-salt organic aerosol | copernicus.org |
| Aromatic Hydrocarbons | Oxidation by •OH, O₃, NO₃ | Significant SOA precursors in urban areas | nih.govcopernicus.org |
This table provides a general overview of SOA formation from related compound classes.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Protocols
The current primary synthesis of Aniline (B41778), N-((methylthio)methyl)- involves the alkylation of aniline with methylthiomethyl chloride, often in the presence of a base. smolecule.com While functional, this method may present challenges in terms of selectivity, particularly preventing dialkylation, and the handling of potentially hazardous reagents. Future research should focus on developing more sophisticated, efficient, and sustainable synthetic strategies.
Drawing inspiration from the extensive research into the synthesis of the related compound, N-methylaniline, several avenues emerge. The use of methanol (B129727) as a C1 source, activated by transition metal catalysts, represents a greener and more atom-economical approach. researchgate.net Catalytic systems based on ruthenium, iridium, palladium, and copper have proven effective for the N-methylation of anilines and could be adapted for the introduction of the (methylthio)methyl group. researchgate.netnih.gov The development of catalysts that can selectively mono-alkylate aniline with a (methylthio)methyl source under mild conditions would be a significant advancement.
Another promising direction is the exploration of photocatalysis. Nickel-catalyzed reactions under blue light irradiation have been successfully employed for the synthesis of related diarylamines, suggesting that a light-mediated protocol could offer a novel and efficient route to N-((methylthio)methyl)aniline with high yields and selectivity under ambient conditions.
Table 1: Comparison of Potential Synthetic Protocols for Aniline, N-((methylthio)methyl)-
| Method | Reagents | Catalyst | Potential Advantages | Potential Challenges |
| Classical Alkylation | Aniline, Methylthiomethyl chloride, Base | None | Straightforward procedure | Polysubstitution, Hazardous reagents |
| Catalytic Alkylation | Aniline, (Methylthio)methanol or equivalent | Transition Metals (e.g., Ru, Ir, Pd) | High atom economy, Milder conditions, High selectivity | Catalyst cost and recovery |
| Photocatalysis | Aniline, (Methylthio)methyl source | Nickel/Photocatalyst | High efficiency, Ambient conditions, Novel reactivity | Substrate scope, Quantum yield optimization |
Exploration of Underutilized Reactivity Patterns
The reactivity of Aniline, N-((methylthio)methyl)- is largely extrapolated from the known chemistry of anilines and N-alkylated anilines. The nitrogen lone pair activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.orgchemistrysteps.com However, the N-((methylthio)methyl) substituent likely modulates this reactivity through steric and electronic effects, a facet that has not been systematically studied.
Future research should delve into the specific reactivity patterns of this compound. For instance, its participation in cycloaddition reactions is a completely unexplored area. The nitrogen atom and its substituents could potentially act as a 1,3-dipole precursor, similar to N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, which is used to generate methyleneamine ylides for [3+2] cycloaddition reactions to form five-membered nitrogen heterocycles. highfine.com Exploring the conditions under which Aniline, N-((methylthio)methyl)- could engage in such transformations would open doors to new heterocyclic scaffolds.
Furthermore, the sulfur atom in the (methylthio)methyl group presents an additional site for reactivity. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would dramatically alter the electronic properties of the N-substituent, turning it from an electron-donating to an electron-withdrawing group. This would, in turn, change the reactivity of the aniline nitrogen and the aromatic ring, a switch that could be exploited in multi-step synthetic sequences. The relative reactivity of N-methylaniline as a nucleophile in aromatic substitution reactions has been shown to be lower than aniline due to steric hindrance; a systematic kinetic study of Aniline, N-((methylthio)methyl)- in similar reactions would provide valuable mechanistic insights. researchgate.net
Advanced Theoretical and Computational Modeling
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, yet there is a notable absence of theoretical studies focused on Aniline, N-((methylthio)methyl)-. Future research should leverage advanced computational modeling, such as Density Functional Theory (DFT), to build a comprehensive in-silico profile of the molecule.
DFT calculations can provide detailed insights into the molecule's electronic structure, conformational preferences, and vibrational spectra. researchgate.net Such studies could precisely quantify the electronic influence of the N-((methylthio)methyl) group on the aromatic ring and predict its impact on electrophilic aromatic substitution reactions. For example, a computational study on the anions of various aniline derivatives has been performed using the UB3LYP functional, providing a precedent for investigating the ionic species of the target compound. epa.gov
Moreover, computational modeling can be instrumental in elucidating potential reaction mechanisms. For instance, modeling the transition states for the proposed cycloaddition reactions or for reactions involving the sulfur atom could help predict the feasibility of these transformations and guide experimental design. High-level theoretical methods, such as the Coupled Cluster (CCSD(T)) theory used to study the reaction of aniline with methyl radicals, could be employed to create a highly accurate potential energy surface for key reactions involving Aniline, N-((methylthio)methyl)-. nih.gov
Table 2: Potential Computational Investigations for Aniline, N-((methylthio)methyl)-
| Area of Investigation | Computational Method | Potential Insights |
| Molecular Structure | DFT (e.g., B3LYP, B3PW91) | Bond lengths, Bond angles, Conformational energies, Dipole moment |
| Electronic Properties | DFT, NBO Analysis | Atomic charges, HOMO/LUMO energies, Electrostatic potential maps |
| Spectroscopic Properties | TD-DFT, Vibrational Analysis | UV-Vis spectra prediction, IR/Raman spectra assignment |
| Reactivity | Transition State Theory, IRC | Activation energies for reactions, Mechanistic pathways |
Design of Novel Functional Molecules and Materials
Perhaps the most exciting future prospect for Aniline, N-((methylthio)methyl)- lies in its use as a building block for novel functional molecules and materials. The unique combination of an aromatic amine and a thioether functionality within a relatively simple structure makes it an attractive monomer and synthetic intermediate.
In materials science, the polymerization of aniline and its derivatives is a well-established route to conducting polymers. chemicalbook.com Research has shown that substituents on the aniline monomer can be used to tune the properties of the resulting polymer, such as solubility and sensitivity for sensor applications. nih.gov The polymerization of Aniline, N-((methylthio)methyl)- could lead to a new class of polyanilines. The presence of the sulfur atom in the side chain could offer a site for post-polymerization modification or could influence the polymer's electronic properties and its interaction with analytes, making it a candidate for chemical sensors.
In the realm of synthetic methodology, the related compound 2-(methylthio)aniline (B147308) has been employed as a removable directing group to achieve selective C-H functionalization in amino acids and peptides. nih.gov This suggests that Aniline, N-((methylthio)methyl)- could be explored as a novel reagent or directing group in complex molecule synthesis. Its ability to be easily attached and potentially cleaved under specific conditions could make it a valuable tool for organic chemists. Furthermore, its structure makes it a potential ligand for transition metal catalysts, where the nitrogen and sulfur atoms could act as a bidentate chelating system, opening avenues in catalysis research.
Q & A
Q. What are the standard synthetic routes for preparing Aniline, N-((methylthio)methyl)-, and what reaction parameters are critical for optimizing yield?
The compound is typically synthesized via nucleophilic substitution reactions . A common method involves reacting a methylthio-substituted aniline derivative with a methylthiol-containing electrophile (e.g., methylthio-methyl chloride) under basic conditions (e.g., NaH or K₂CO₃). Key parameters include:
- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve solubility and reaction efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .
Q. Which spectroscopic techniques are most effective for characterizing Aniline, N-((methylthio)methyl)-?
Structural validation relies on:
- ¹H/¹³C NMR : To confirm the methylthio (-SCH₃) and aniline (NH₂) groups. For example, the methylthio proton signal appears at δ ~2.1–2.3 ppm.
- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~650 cm⁻¹ (C-S stretch) are diagnostic.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z = 229.34 for C₁₄H₁₅NS) .
Q. How does the methylthio group influence the compound’s reactivity in organic transformations?
The methylthio (-SCH₃) group acts as a weak electron-donating substituent via hyperconjugation, increasing the electron density on the aniline ring. This enhances reactivity in:
- Electrophilic aromatic substitution : Para/ortho-directing effects facilitate halogenation or nitration.
- Oxidation : The -SCH₃ group can be oxidized to sulfoxide or sulfone derivatives, altering solubility and biological activity .
Advanced Research Questions
Q. What experimental challenges arise in synthesizing derivatives of Aniline, N-((methylthio)methyl)-, and how can they be mitigated?
Common challenges include:
- Side reactions : Competing oxidation of the methylthio group during reactions. Solution: Use inert atmospheres (N₂/Ar) and low-temperature conditions.
- Purification : Hydrophobic derivatives may require column chromatography with gradient elution (e.g., hexane/ethyl acetate).
- Steric hindrance : Bulky substituents on the aniline ring can reduce reaction rates. Solution: Optimize reaction time and catalyst loading .
Q. How do electronic effects of substituents impact the compound’s biological activity in medicinal chemistry studies?
Substituents like fluorine (electron-withdrawing) or methyl (electron-donating) alter the compound’s interaction with biological targets:
- Fluorine : Increases metabolic stability and binding affinity to enzymes (e.g., kinase inhibitors).
- Methylthio : Enhances lipophilicity, improving membrane permeability. Comparative studies show IC₅₀ values for anticancer activity vary by >50% based on substituent positioning .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Discrepancies often stem from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times).
- Structural analogs : Subtle differences (e.g., ortho vs. para substituents) significantly affect activity. Validate purity (>95% by HPLC) and confirm structures via X-ray crystallography or 2D NMR .
Q. What strategies are recommended for optimizing the compound’s stability in long-term storage?
- Temperature : Store at -20°C under inert gas (argon) to prevent oxidation.
- Light sensitivity : Use amber vials to avoid photodegradation of the aniline moiety.
- Solubility : Lyophilize and store as a stable salt (e.g., hydrochloride) for aqueous applications .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
